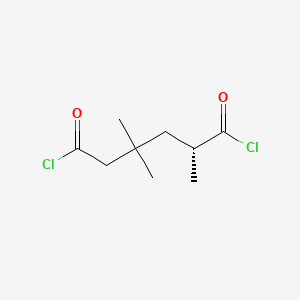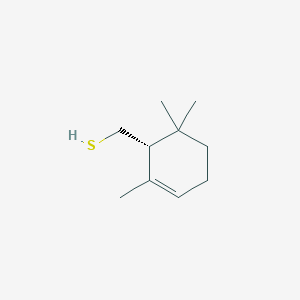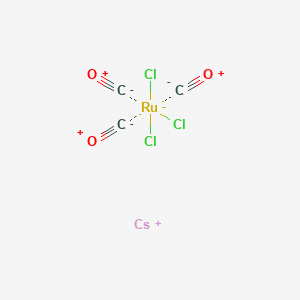
Tetradec-13-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-13-enal, also known as 13-Tetradecenal, is an organic compound with the molecular formula C14H26O. It is a long-chain aldehyde with a double bond located at the 13th carbon atom. This compound is notable for its presence in various natural sources and its applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradec-13-enal can be synthesized through several methods. One common synthetic route involves the oxidation of tetradec-13-en-1-ol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. Catalysts such as rhodium complexes are commonly used to facilitate this reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tetradec-13-enoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products:
Oxidation: Tetradec-13-enoic acid
Reduction: Tetradec-13-en-1-ol
Substitution: Secondary alcohols
Wissenschaftliche Forschungsanwendungen
Tetradec-13-enal has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetradec-13-enal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Tetradec-11-enal: Another long-chain aldehyde with a double bond at the 11th carbon atom.
Tetradec-13-en-1-ol: The corresponding alcohol of tetradec-13-enal.
Tetradec-13-enoic acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound is unique due to its specific double bond position and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its role as a pheromone component in insect communication further distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
85896-31-7 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradec-13-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,14H,1,3-13H2 |
InChI-Schlüssel |
ZVJRAGVPKPPDKE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)






